molecular formula C46H84N12 B1144897 1,8-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane CAS No. 414858-02-9

1,8-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane

Cat. No.: B1144897
CAS No.: 414858-02-9
M. Wt: 805.2 g/mol
InChI Key: JFXKZZUXCPLCJW-UHFFFAOYSA-N
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Description

1,8-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane is a complex organic compound featuring two tetraazacyclotetradecane (cyclam) units linked by benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane typically involves the following steps:

    Formation of the Cyclam Units: The cyclam units are synthesized through a cyclization reaction involving ethylenediamine and formaldehyde in the presence of a base.

    Benzylation: The cyclam units are then benzylated using benzyl chloride under basic conditions to form the benzylated cyclam intermediates.

    Coupling Reaction: The benzylated cyclam intermediates are coupled using a suitable linker, such as a dibromoalkane, under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1,8-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl groups can undergo substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzyl groups.

    Reduction: Reduced derivatives of the cyclam units.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

1,8-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane has several scientific research applications:

    Coordination Chemistry: The compound can act as a ligand for metal ions, forming stable complexes that are useful in catalysis and material science.

    Medicinal Chemistry: The compound’s ability to chelate metal ions makes it a potential candidate for use in metal-based drugs and diagnostic agents.

    Biological Studies: The compound can be used to study metal ion transport and storage in biological systems.

    Industrial Applications: The compound’s metal-binding properties can be exploited in industrial processes such as wastewater treatment and metal recovery.

Mechanism of Action

The mechanism of action of 1,8-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane involves its ability to chelate metal ions. The cyclam units provide multiple nitrogen donor atoms that can coordinate to metal ions, forming stable complexes. These complexes can then participate in various chemical reactions, depending on the nature of the metal ion and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    1,4,8,11-Tetraazacyclotetradecane (Cyclam): The parent compound of the cyclam units in 1,8-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane.

    1,4,8,11-Tetraazacyclotetradecane-5,7-dione: A derivative of cyclam with additional functional groups.

    1,4,8,11-Tetraazacyclotetradecane-2,6-dione: Another derivative of cyclam with different functional groups.

Uniqueness

This compound is unique due to the presence of two cyclam units linked by benzyl groups. This structure provides enhanced metal-binding properties and potential for forming more stable and diverse metal complexes compared to its parent compound and other derivatives.

Biological Activity

The compound 1,8-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane (often referred to as bis-cyclam) is a derivative of the macrocyclic ligand cyclam . Cyclam and its derivatives have garnered significant attention in fields such as coordination chemistry, catalysis, and medicinal chemistry due to their ability to form stable complexes with various metal ions. This article reviews the biological activity of bis-cyclam, focusing on its applications in drug delivery systems, radiopharmaceuticals, and as potential therapeutic agents.

Chemical Structure

The structure of bis-cyclam can be described as follows:

  • Base Structure : 1,4,8,11-tetraazacyclotetradecane (cyclam)
  • Substituents : Two benzyl groups with a methylene linkage to the cyclam nitrogen atoms.

This unique configuration enhances its solubility and interaction with biological systems.

Biological Activity Overview

The biological activities of bis-cyclam can be categorized into several key areas:

1. Metal Complexation and Radiopharmaceutical Applications

Bis-cyclam has been studied for its ability to chelate various metal ions, particularly copper isotopes used in medical imaging and therapy. For instance:

  • Copper-67 Complexes : Research has shown that monoclonal antibodies labeled with copper-67 using bis-cyclam derivatives demonstrate effective targeting in radioimmunotherapy. These complexes are being evaluated for their efficacy in treating certain cancers through targeted radiotherapy .

2. Anticancer Activity

Studies have indicated that bis-cyclam complexes exhibit promising anticancer properties. The mechanism often involves:

  • Targeting Tumor Cells : The ability of bis-cyclam to facilitate the delivery of therapeutic agents directly to tumor cells enhances the effectiveness of chemotherapy while minimizing damage to healthy tissues. This targeting is facilitated by the compound's affinity for specific cellular receptors .

3. Catalytic Properties

The catalytic potential of bis-cyclam complexes has been explored in various chemical reactions:

  • Oxygen Reduction Reaction (ORR) : Certain studies highlight the role of cyclam-based complexes in catalyzing ORR under acidic conditions. This property is crucial for applications in fuel cells and energy conversion technologies .

Case Studies

Several case studies illustrate the diverse applications and biological activities of bis-cyclam:

Case Study 1: Radiolabeled Antibodies

A study demonstrated that antibodies labeled with bis-cyclam complexes showed enhanced tumor localization in animal models compared to non-labeled counterparts. The results indicated a significant increase in tumor uptake and retention time .

Case Study 2: Anticancer Efficacy

In vitro studies revealed that bis-cyclam derivatives induced apoptosis in various cancer cell lines. The mechanism involved mitochondrial disruption and activation of caspase pathways, leading to programmed cell death .

Comparative Data Table

The following table summarizes key biological activities and properties of bis-cyclam compared to other cyclam derivatives:

CompoundMetal IonApplicationBiological Activity
Bis-CyclamCu-67RadiopharmaceuticalEffective targeting in cancer therapy
Cyclam-CuCu-64ImagingHigh affinity for somatostatin receptors
Cyclam-CoCo(II)CatalysisCatalyzes oxygen reduction reactions

Properties

CAS No.

414858-02-9

Molecular Formula

C46H84N12

Molecular Weight

805.2 g/mol

IUPAC Name

1,8-bis[[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane

InChI

InChI=1S/C46H84N12/c1-15-47-23-25-49-19-3-31-55(35-27-51-17-1)39-43-7-11-45(12-8-43)41-57-33-5-21-54-30-38-58(34-6-22-53-29-37-57)42-46-13-9-44(10-14-46)40-56-32-4-20-50-26-24-48-16-2-18-52-28-36-56/h7-14,47-54H,1-6,15-42H2

InChI Key

JFXKZZUXCPLCJW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCN(CCCNCC3)CC4=CC=C(C=C4)CN5CCCNCCNCCCNCC5

Synonyms

Plexifor Impurity II; 

Origin of Product

United States

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